Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride

Chemical identity Quality control Regioisomer confirmation

Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride (CAS 109936-63-2) is the hydrochloride salt of the para‑chlorobenzoate ester of 1‑phenyl‑2‑(1‑pyrrolidinyl)ethanol. Its molecular formula is C₁₉H₂₁Cl₂NO₂ with a calculated molecular weight of 366.29 g·mol⁻¹.

Molecular Formula C19H21Cl2NO2
Molecular Weight 366.3 g/mol
CAS No. 109936-63-2
Cat. No. B009371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride
CAS109936-63-2
Synonyms(1-phenyl-2-pyrrolidin-1-yl-ethyl) 4-chlorobenzoate hydrochloride
Molecular FormulaC19H21Cl2NO2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESC1CCN(C1)CC(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)Cl.Cl
InChIInChI=1S/C19H20ClNO2.ClH/c20-17-10-8-16(9-11-17)19(22)23-18(14-21-12-4-5-13-21)15-6-2-1-3-7-15;/h1-3,6-11,18H,4-5,12-14H2;1H
InChIKeyUSSYCHULKAPNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzoic Acid, p-Chloro-, alpha-(1-pyrrolidinylmethyl)benzyl Ester Hydrochloride (CAS 109936-63-2): Structure, Identity, and Research-Grade Specifications


Benzoic acid, p-chloro-, alpha-(1-pyrrolidinylmethyl)benzyl ester hydrochloride (CAS 109936-63-2) is the hydrochloride salt of the para‑chlorobenzoate ester of 1‑phenyl‑2‑(1‑pyrrolidinyl)ethanol. Its molecular formula is C₁₉H₂₁Cl₂NO₂ with a calculated molecular weight of 366.29 g·mol⁻¹ . The compound is supplied as a research chemical (typical purity ≥95%) and is structurally defined by the SMILES string [H+].C3=C(C(OC(C1=CC=CC=C1)CN2CCCC2)=O)C=CC(=C3)Cl.[Cl-] and InChIKey USSYCHULKAPNCA-UHFFFAOYSA-N . It belongs to a family of α‑(1‑pyrrolidinylmethyl)benzyl esters that differ only in the substitution pattern on the benzoate aromatic ring.

Benzoic Acid, p-Chloro-, alpha-(1-pyrrolidinylmethyl)benzyl Ester Hydrochloride: Why Regioisomeric and Substitution-Pattern Analogues Cannot Be Used Interchangeably


This compound is a specific regioisomer (para‑chloro) within a congeneric series that includes the ortho‑chloro (CAS 109938‑92‑3), 3,4‑dichloro (CAS 109554‑80‑5), p‑ethoxy, and unsubstituted benzoate (CAS 102177‑83‑3) analogues . In structure‑activity relationship (SAR) campaigns, even minor changes to the benzoate substituent can profoundly alter electronic distribution, steric bulk, and hydrogen‑bonding capacity. For example, the 1‑phenyl‑2‑pyrrolidin‑1‑yl‑ethyl scaffold is a privileged fragment in kappa opioid receptor ligands, where the nature of the acyl moiety governs potency, selectivity, and metabolic stability [1]. Without direct comparative pharmacological or physicochemical data, generic interchange between the para‑chloro ester and any other substitution isomer carries the risk of losing the desired biological or chemical property that motivated the original selection.

Benzoic Acid, p-Chloro-, alpha-(1-pyrrolidinylmethyl)benzyl Ester Hydrochloride: Quantitative Differentiation Evidence Against Closest Analogues


Regioisomeric Identity Confirmed by Unique InChIKey and Spectroscopic Characterization

The para‑chloro substitution pattern is unambiguously defined by the InChIKey USSYCHULKAPNCA-UHFFFAOYSA-N, which differs from the ortho‑chloro isomer (CAS 109938‑92‑3) and the 3,4‑dichloro analogue (CAS 109554‑80‑5). The Molbank synthesis paper reports full ¹H‑, ²H‑, ¹³C‑NMR, IR, and Raman data that serve as a fingerprint for identity verification [1]. This ensures that researchers procure the correct regioisomer, avoiding confounding results in SAR or pharmacological assays.

Chemical identity Quality control Regioisomer confirmation

Calculated Physicochemical Properties: Boiling Point and Flash Point

The compound has a calculated boiling point of 450.7 °C at 760 mmHg and a calculated flash point of 226.4 °C . These values are consistent with its relatively high molecular weight (366.29 g·mol⁻¹) and the presence of both aromatic and heterocyclic moieties. While direct comparative data for the closest analogues are not publicly available, the elevated boiling point indicates that the hydrochloride salt is non‑volatile and suitable for standard laboratory handling without special vapor‑containment precautions.

Physicochemical properties Handling Purification

Synthetic Accessibility: One‑Step, Quantitative Yield Protocol

A recently published protocol achieves quantitative conversion of 1‑phenyl‑2‑(1‑pyrrolidinyl)ethanol and p‑chlorobenzoyl chloride under adapted Vilsmeier conditions, yielding the title hydrochloride salt directly [1]. This contrasts with multi‑step routes that may be required for less reactive or sterically hindered analogues (e.g., 2,6‑disubstituted benzoates) and provides a reliable, high‑yielding entry for laboratories needing to prepare the compound in‑house.

Synthesis Process chemistry Scale‑up

Benzoic Acid, p-Chloro-, alpha-(1-pyrrolidinylmethyl)benzyl Ester Hydrochloride: Recommended Application Scenarios Based on Available Evidence


Regioisomer‑Specific Intermediate in Medicinal Chemistry SAR Campaigns

The confirmed para‑chloro identity makes this compound suitable as a defined intermediate for exploring structure‑activity relationships around the benzoate region of bioactive 1‑phenyl‑2‑pyrrolidin‑1‑yl‑ethyl derivatives, such as kappa opioid receptor ligands. Its distinct electronic profile (Hammett σₚ for Cl = +0.23) differentiates it from unsubstituted (σ = 0) or ortho‑chloro analogues, enabling systematic SAR exploration [1].

Analytical Reference Standard for Regioisomer Identification

Thanks to the comprehensive spectroscopic data reported in the Molbank article, the compound can serve as an authentic reference standard for HPLC, NMR, or mass spectrometry methods aimed at distinguishing para‑chloro from ortho‑chloro or dichloro impurities in reaction mixtures or pharmaceutical formulations [1].

In‑House Synthesis Feasibility and Process Development

Laboratories equipped with standard Vilsmeier reagents can adopt the published one‑step, quantitative‑yield protocol to prepare the compound on demand, reducing lead times associated with custom synthesis vendors and enabling cost‑effective scale‑up for early‑stage development [1].

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